molecular formula C18H24N2O4 B13025252 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate

5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate

Cat. No.: B13025252
M. Wt: 332.4 g/mol
InChI Key: QIQWRCNAPQJQLL-QESWSMAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate is a complex organic compound characterized by its unique cyclopropyl and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of 5,5-dimethylhex-1-yne with a suitable cyclopropanation reagent under controlled conditions.

    Imidazole Ring Formation: The cyclopropyl intermediate is then reacted with an imidazole precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the imidazole ring.

    Fumarate Addition: Finally, the imidazole derivative is reacted with fumaric acid or its derivatives to form the fumarate salt. This step may involve the use of a coupling agent to ensure efficient formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and alkyne moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the imidazole ring or the alkyne group. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions. Halogenation using reagents like N-bromosuccinimide (NBS) is an example.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkanes or reduced imidazole derivatives

    Substitution: Halogenated imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding cyclopropyl and imidazole chemistry.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological activities, such as antimicrobial or anticancer properties

Medicine

In medicine, the compound or its derivatives could be investigated for use as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and imidazole groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Imidazole Derivatives: Compounds with similar cyclopropyl and imidazole structures.

    Alkyne-Containing Imidazoles: Compounds featuring both alkyne and imidazole functionalities.

Uniqueness

What sets 5-((1R,2R)-2-(5,5-Dimethylhex-1-yn-1-yl)cyclopropyl)-1H-imidazolefumarate apart is its specific combination of a cyclopropyl group with an alkyne and an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-[(1R,2R)-2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole

InChI

InChI=1S/C14H20N2.C4H4O4/c1-14(2,3)7-5-4-6-11-8-12(11)13-9-15-10-16-13;5-3(6)1-2-4(7)8/h9-12H,5,7-8H2,1-3H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,12-;/m1./s1

InChI Key

QIQWRCNAPQJQLL-QESWSMAHSA-N

Isomeric SMILES

CC(C)(C)CCC#C[C@@H]1C[C@H]1C2=CN=CN2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)CCC#CC1CC1C2=CN=CN2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.